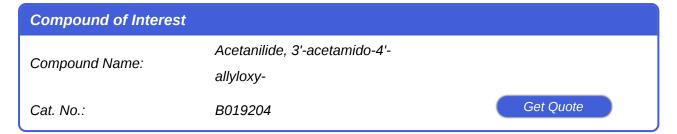


Applications of 3'-acetamido-4'-allyloxyacetanilide in medicinal chemistry

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Application Notes and Protocols: 3'-Acetamido-4'-allyloxyacetanilide

For Researchers, Scientists, and Drug Development Professionals

Note: 3'-Acetamido-4'-allyloxyacetanilide, also known by its IUPAC name N-(3-acetamido-4-prop-2-enoxyphenyl)acetamide, is a specific chemical entity. It is important to note that, to date, there is a significant lack of published research specifically detailing the medicinal chemistry applications, biological activities, and established experimental protocols for this compound. The following application notes and protocols are therefore based on the known pharmacology of related acetanilide derivatives and are intended to serve as a hypothetical guide for potential research and development.

Chemical and Physical Properties

Summarized below are the key computed properties of 3'-acetamido-4'-allyloxyacetanilide.



Property	Value	
IUPAC Name	N-(3-acetamido-4-prop-2- enoxyphenyl)acetamide	
Molecular Formula	C13H16N2O3	
Molecular Weight	248.28 g/mol	
CAS Number	101651-51-8	
Topological Polar Surface Area	67.4 Ų	
Hydrogen Bond Donor Count	2	
Hydrogen Bond Acceptor Count	3	
LogP (Predicted)	0.9	

Potential Medicinal Chemistry Applications

Acetanilide and its derivatives have a long history in medicinal chemistry, with many exhibiting a range of pharmacological activities.[1][2] Based on its structural features—an acetanilide core with both acetamido and allyloxy substitutions—3'-acetamido-4'-allyloxyacetanilide could be investigated for several potential therapeutic applications:

- Analgesic and Anti-inflammatory Activity: Acetanilide itself was one of the first synthetic
 analgesics and antipyretics.[3] Many modern non-steroidal anti-inflammatory drugs (NSAIDs)
 are acetanilide derivatives that function by inhibiting cyclooxygenase (COX) enzymes.[4][5]
 The presence of the acetanilide scaffold suggests potential for similar mechanisms of action.
- Antimicrobial Activity: Various substituted acetanilides have been synthesized and evaluated for their antibacterial and antifungal properties.
- Anticonvulsant Activity: The acetanilide structure is a pharmacophore in some anticonvulsant agents.[8]
- Anticancer Activity: Certain acetanilide derivatives have been investigated for their potential as anticancer agents.[2]



Proposed Synthetic Protocol

The synthesis of 3'-acetamido-4'-allyloxyacetanilide can be envisioned as a multi-step process starting from a commercially available precursor. A plausible synthetic route is outlined below.

Caption: Proposed synthetic workflow for 3'-acetamido-4'-allyloxyacetanilide.

Experimental Protocol for Synthesis:

- Step 1: Nitration of 4-Hydroxyacetanilide
 - Dissolve 4-hydroxyacetanilide in concentrated sulfuric acid at 0°C.
 - Add a nitrating mixture (concentrated nitric acid and sulfuric acid) dropwise while maintaining the temperature below 5°C.
 - Stir the reaction mixture for 2-3 hours at low temperature.
 - Pour the mixture onto crushed ice to precipitate the product, 3-nitro-4-hydroxyacetanilide.
 - Filter, wash with cold water, and dry the product.
- Step 2: Reduction of the Nitro Group
 - Dissolve 3-nitro-4-hydroxyacetanilide in ethanol.
 - Add a catalyst, such as 10% Palladium on carbon (Pd/C).
 - Hydrogenate the mixture under a hydrogen atmosphere until the reaction is complete (monitored by TLC).
 - Alternatively, the reduction can be performed using stannous chloride (SnCl₂) in concentrated hydrochloric acid.
 - Filter the catalyst and evaporate the solvent to obtain 3-amino-4-hydroxyacetanilide.
- Step 3: Acetylation of the Amino Group
 - Suspend 3-amino-4-hydroxyacetanilide in water or a suitable solvent.



- Add acetic anhydride and a base (e.g., sodium acetate) to catalyze the reaction.
- Stir the mixture at room temperature until the reaction is complete.
- The product, N-(3-acetamido-4-hydroxyphenyl)acetamide, may precipitate out of the solution and can be collected by filtration.
- Step 4: O-Allylation of the Phenolic Hydroxyl Group
 - Dissolve N-(3-acetamido-4-hydroxyphenyl)acetamide in a polar aprotic solvent like acetone or DMF.
 - Add a weak base, such as potassium carbonate (K2CO3), to deprotonate the phenol.
 - Add allyl bromide dropwise and heat the mixture under reflux until the starting material is consumed.[10][11]
 - Cool the reaction mixture, filter off the inorganic salts, and remove the solvent under reduced pressure.
 - Purify the crude product by recrystallization or column chromatography to yield 3'acetamido-4'-allyloxyacetanilide.

Hypothetical Biological Screening Protocols

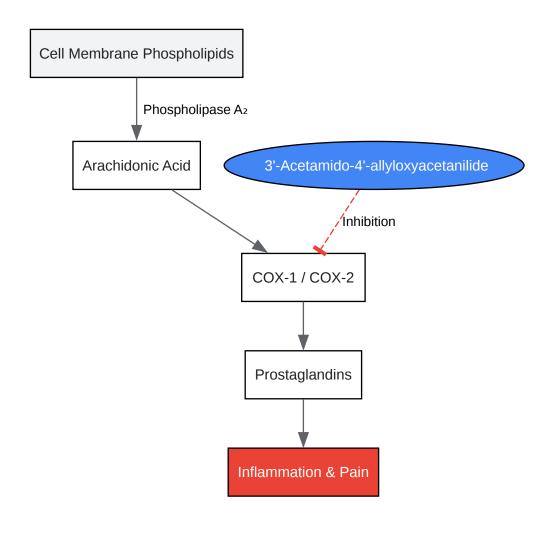
Given the prevalence of analgesic and anti-inflammatory activity among acetanilide derivatives, a primary screening focus could be on the inhibition of COX enzymes.

Hypothetical Screening Cascade:



Stage	Assay Type	Objective
Primary Screening	In vitro COX-1/COX-2 Inhibition Assay	To determine the inhibitory activity and selectivity against COX isoforms.
Secondary Screening	In vivo Carrageenan-Induced Paw Edema	To assess in vivo anti- inflammatory activity.[2][12]
Tertiary Screening	In vivo Acetic Acid-Induced Writhing Test	To evaluate in vivo analgesic activity.[12][13]
Toxicity Screening	In vitro Cytotoxicity Assay (e.g., MTT)	To assess the compound's toxicity against cell lines.

Hypothetical Mechanism of Action - COX Inhibition Pathway:





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Caption: Hypothetical inhibition of the COX pathway by the target compound.

Experimental Protocols for Biological Screening:

4.1. In Vitro COX Inhibition Assay (Fluorometric)

This protocol is adapted from commercially available COX inhibitor screening kits.

- Materials:
 - COX-1 and COX-2 enzymes
 - Fluorometric substrate (e.g., ADHP)
 - Heme
 - Arachidonic acid
 - Assay buffer (e.g., Tris-HCl)
 - 3'-acetamido-4'-allyloxyacetanilide (test compound)
 - Positive controls (e.g., Celecoxib for COX-2, SC-560 for COX-1)
 - 96-well microplate
 - Fluorescence plate reader
- Procedure:
 - Prepare solutions of the test compound and positive controls at various concentrations.
 - In a 96-well plate, add the assay buffer, heme, and either COX-1 or COX-2 enzyme to the appropriate wells.
 - Add the test compound or control solutions to the wells and incubate for a predefined period (e.g., 10 minutes) at room temperature.



- Initiate the reaction by adding arachidonic acid to all wells.
- Immediately start measuring the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., Ex/Em = 535/590 nm) over time.
- Calculate the rate of reaction for each well.
- Determine the percentage of inhibition for each concentration of the test compound and calculate the IC₅₀ value.

4.2. In Vivo Carrageenan-Induced Paw Edema in Rats

This is a standard model for evaluating acute anti-inflammatory activity.[2][12][14]

- Animals: Male Wistar or Sprague-Dawley rats (150-200 g).
- Materials:
 - 3'-acetamido-4'-allyloxyacetanilide (test compound)
 - Vehicle (e.g., 0.5% carboxymethylcellulose)
 - Positive control (e.g., Indomethacin)
 - 1% Carrageenan solution in saline
 - Plethysmometer
- Procedure:
 - Fast the animals overnight with free access to water.
 - Divide the animals into groups (vehicle control, positive control, and test compound groups).
 - Administer the test compound or vehicle orally or intraperitoneally.
 - After a specific time (e.g., 60 minutes), inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.



- Measure the paw volume using a plethysmometer immediately before the carrageenan injection (V_0) and at regular intervals thereafter (e.g., 1, 2, 3, and 4 hours) (Vt).
- \circ Calculate the percentage of edema inhibition for each group at each time point using the formula: % Inhibition = [(Vt V₀)control (Vt V₀)treated] / (Vt V₀)control * 100
- 4.3. In Vivo Acetic Acid-Induced Writhing Test in Mice

This model is used to screen for peripheral analgesic activity.[12][13]

- Animals: Swiss albino mice (20-25 g).
- Materials:
 - 3'-acetamido-4'-allyloxyacetanilide (test compound)
 - Vehicle
 - Positive control (e.g., Aspirin)
 - 0.6% Acetic acid solution
- Procedure:
 - Divide the mice into groups.
 - Administer the test compound, vehicle, or positive control orally or intraperitoneally.
 - After a specific time (e.g., 30 minutes), inject 0.1 mL of 0.6% acetic acid solution intraperitoneally to each mouse.
 - Immediately place each mouse in an individual observation chamber and start a timer.
 - Count the number of writhes (abdominal constrictions and stretching of hind limbs) for a set period (e.g., 20 minutes), starting 5 minutes after the acetic acid injection.
 - Calculate the percentage of analgesic activity (inhibition of writhing) for each group using
 the formula: % Analgesic Activity = [(Mean writhes in control group Mean writhes in



treated group) / Mean writhes in control group] * 100

These proposed protocols provide a starting point for the investigation of 3'-acetamido-4'-allyloxyacetanilide in a medicinal chemistry context. All experimental work should be conducted in accordance with relevant safety and ethical guidelines.

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